molecular formula C12H27Si B580921 Di-t-Butylisobutylsilane CAS No. 1314639-85-4

Di-t-Butylisobutylsilane

Cat. No.: B580921
CAS No.: 1314639-85-4
M. Wt: 199.433
InChI Key: PQOSLWRBVAPAJS-UHFFFAOYSA-N
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Description

Di-t-Butylisobutylsilane, also known as bis(1,1-dimethylethyl)(2-methylpropyl)silane, is a chemical compound with the formula C12H28Si. It is a non-polar, colorless gas that is stable in air but can be easily oxidized. This compound is commonly used as a silane reagent and reducing agent in organic synthesis .

Preparation Methods

Di-t-Butylisobutylsilane can be synthesized through several methods. One common synthetic route involves the reaction of dichlorosilane (H2SiCl2) with tert-butyllithium. The reaction proceeds as follows :

  • Reaction 1: : [ \text{(CH}_3\text{)}_3\text{C(CH}_2\text{)}_3\text{Cl} + \text{LiAlH}_4 \rightarrow \text{(CH}_3\text{)}_3\text{C(CH}_2\text{)}_3\text{Li} + \text{H}_2 + \text{AlCl}_3 ]

  • Reaction 2: : [ \text{(CH}_3\text{)}_3\text{C(CH}_2\text{)}_3\text{Li} + \text{H}_2\text{SiCl}_2 \rightarrow \text{(CH}_3\text{)}_3\text{C(CH}_2\text{)}_3\text{SiH}_3 + \text{LiCl} ]

Industrial production methods typically involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Di-t-Butylisobutylsilane undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form silanols or siloxanes.

    Reduction: It acts as a reducing agent in organic synthesis.

    Substitution: It can participate in substitution reactions where the silicon atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Di-t-Butylisobutylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Di-t-Butylisobutylsilane exerts its effects involves its ability to donate hydride ions (H-) in reduction reactions. This hydride transfer is facilitated by the silicon-hydrogen bond, making it an effective reducing agent. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Di-t-Butylisobutylsilane can be compared with other similar compounds such as:

    Di-tert-butylsilane: Similar in structure but lacks the isobutyl group.

    Tri-tert-butylsilane: Contains three tert-butyl groups instead of two.

    Isobutylsilane: Contains only the isobutyl group without the tert-butyl groups.

The uniqueness of this compound lies in its combination of tert-butyl and isobutyl groups, which provides specific steric and electronic properties that can be advantageous in certain chemical reactions .

Properties

InChI

InChI=1S/C12H27Si/c1-10(2)9-13(11(3,4)5)12(6,7)8/h10H,9H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOSLWRBVAPAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si](C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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